molecular formula C17H13FN2O3 B12999877 Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B12999877
M. Wt: 312.29 g/mol
InChI Key: YXHVQKWSKOVMLN-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the isoxazolo[5,4-b]pyridine family, which is known for its diverse pharmacological properties, including antibacterial, anticancer, and antiproliferative activities .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the cyclopropyl and fluorophenyl groups enhances its stability and bioactivity, making it a valuable compound for further research and development.

Biological Activity

Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is an organic compound belonging to the isoxazole family, characterized by a fused isoxazole and pyridine ring structure. Its unique molecular architecture contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃FN₂O₃
  • Molecular Weight : Approximately 276.27 g/mol
  • Structural Features :
    • Isoxazole ring
    • Pyridine ring
    • Cyclopropyl group
    • Fluorophenyl substituent

The presence of these functional groups enhances the compound's potential for various biological interactions, particularly with specific receptors and enzymes.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds within this structural class have shown IC50 values ranging from 1.5 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects .
  • Antimicrobial Activity : Isoxazole derivatives are known for their antimicrobial properties. The compound's ability to interact with bacterial membranes or inhibit key metabolic pathways could contribute to its efficacy against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some studies have reported that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .

The biological effects of this compound are likely attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
  • Enzyme Inhibition : It could inhibit enzymes involved in cancer progression or inflammation, thereby reducing tumor growth or inflammatory responses.
  • Cell Cycle Interference : Studies have shown that similar compounds can cause cell cycle arrest in specific phases, leading to increased apoptosis in cancer cells .

Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound against several cancer cell lines using the MTT assay. The results indicated:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)12.5Induction of apoptosis
HCT116 (Colon Cancer)8.0Cell cycle arrest
PC3 (Prostate Cancer)15.0Inhibition of proliferation

These findings suggest that the compound has selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity Testing

In another study assessing antimicrobial properties, this compound was tested against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results indicate moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Properties

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

methyl 6-cyclopropyl-3-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H13FN2O3/c1-22-17(21)11-8-13(9-6-7-9)19-16-14(11)15(20-23-16)10-4-2-3-5-12(10)18/h2-5,8-9H,6-7H2,1H3

InChI Key

YXHVQKWSKOVMLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4CC4

Origin of Product

United States

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